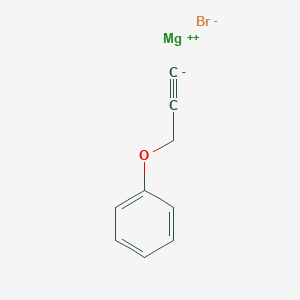
magnesium;prop-2-ynoxybenzene;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;prop-2-ynoxybenzene;bromide is a compound that combines magnesium, prop-2-ynoxybenzene, and bromide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;prop-2-ynoxybenzene;bromide typically involves the reaction of prop-2-ynoxybenzene with magnesium and bromide sources. One common method is the reaction of prop-2-ynoxybenzene with propargyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like acetone. This reaction proceeds via an S_N2 mechanism, where the acetone provides the best solvation for the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient reactors and optimized reaction conditions ensures high yields and purity of the final product. The choice of solvents and bases may vary depending on the specific requirements of the industrial process.
Chemical Reactions Analysis
Types of Reactions
Magnesium;prop-2-ynoxybenzene;bromide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Bases: Potassium carbonate (K₂CO₃) is commonly used as a base in the synthesis of this compound.
Solvents: Acetone is often used as a solvent due to its ability to provide good solvation for S_N2 reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted benzene derivatives.
Scientific Research Applications
Magnesium;prop-2-ynoxybenzene;bromide has several scientific research applications, including:
Organic Synthesis: The compound is used as an intermediate in the synthesis of various organic molecules.
Medicinal Chemistry:
Biological Studies: The compound’s antibacterial and antiurease activities have been studied, showing potential for use in biological research.
Mechanism of Action
The mechanism of action of magnesium;prop-2-ynoxybenzene;bromide involves its interaction with specific molecular targets. For example, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes, while its antiurease activity is due to its interaction with the urease enzyme .
Comparison with Similar Compounds
Similar Compounds
Grignard Reagents: Compounds like methylmagnesium bromide (CH₃MgBr) are similar in that they contain a carbon-magnesium bond and are used in organic synthesis
Organometallic Compounds of Magnesium: Other organometallic compounds of magnesium, such as dialkyl magnesium compounds (R₂Mg), share similarities in their use in organic synthesis.
Uniqueness
Magnesium;prop-2-ynoxybenzene;bromide is unique due to its specific combination of magnesium, prop-2-ynoxybenzene, and bromide, which imparts distinct chemical properties and reactivity
Properties
CAS No. |
63007-03-4 |
|---|---|
Molecular Formula |
C9H7BrMgO |
Molecular Weight |
235.36 g/mol |
IUPAC Name |
magnesium;prop-2-ynoxybenzene;bromide |
InChI |
InChI=1S/C9H7O.BrH.Mg/c1-2-8-10-9-6-4-3-5-7-9;;/h3-7H,8H2;1H;/q-1;;+2/p-1 |
InChI Key |
LGUXEKPCDLKLQR-UHFFFAOYSA-M |
Canonical SMILES |
[C-]#CCOC1=CC=CC=C1.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















